molecular formula C16H20N2O4 B2825896 5-Oxo-5-(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)pentanoic acid CAS No. 904261-70-7

5-Oxo-5-(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)pentanoic acid

Cat. No.: B2825896
CAS No.: 904261-70-7
M. Wt: 304.346
InChI Key: RASWLHVGCNLLJG-UHFFFAOYSA-N
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Description

IUPAC Name: 5-Oxo-5-(6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-11-yl)pentanoic acid Molecular Formula: C₁₆H₂₀N₂O₄ Molecular Weight: 304.35 g/mol CAS Number: 1820570-14-6 This compound features a tricyclic 7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one core conjugated to a pentanoic acid moiety.

Properties

IUPAC Name

5-oxo-5-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c19-14(4-2-6-16(21)22)17-8-11-7-12(10-17)13-3-1-5-15(20)18(13)9-11/h1,3,5,11-12H,2,4,6-10H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASWLHVGCNLLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)pentanoic acid typically involves multi-step organic reactions. The initial steps often include the formation of the tricyclic core, followed by functional group modifications to introduce the oxo and diazatricyclo moieties. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and catalysts to facilitate the formation of the desired structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature, pressure, and pH, which are crucial for the successful synthesis of this complex molecule.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5-(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can further oxidize the compound, potentially leading to the formation of more complex derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, modifying its chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and precise pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a variety of functionalized derivatives, each with unique properties.

Scientific Research Applications

5-Oxo-5-(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)pentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Oxo-5-(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)pentanoic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological processes. The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzyme activity or altering receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds Sharing the 7,11-Diazatricyclo Core

(a) 3-Cyclohexyl-N-(4-{[(1R,9R)-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-11-yl]sulfonyl}phenyl)propenamide
  • Key Features : Sulfonylphenyl and cyclohexylpropenamide substituents.
(b) 3-{[(1R,9S)-3-(Naphthalen-2-yl)-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-11-yl]methyl}benzonitrile
  • Key Features : Naphthalene and benzonitrile substituents.
  • Activity : Inhibits Polo-like kinase 1 (PLK1) PBD (IC₅₀: 17.9 ± 0.5 μM) and leukemia cell growth .
  • Differentiation: The lipophilic naphthalene group may enhance membrane permeability but reduce solubility compared to the pentanoic acid analog.
(c) 6-Oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene-11-carboxamide
  • Key Features : Carboxamide substituent.
  • Conformational Note: Exhibits an anti conformation between C=O and C11–N12 bonds, unlike most syn-configured analogs .
  • Differentiation: The carboxamide group may engage in stronger hydrogen bonding than the pentanoic acid’s carboxylate.

Pentanoic Acid Derivatives with Varied Substituents

(a) 5-Oxo-5-(tritylamino)pentanoic Acid
  • Structure: Trityl-protected amine on the pentanoic acid.
  • Synthesis : Derived from glutaric anhydride and trityl-protected amines .
  • Differentiation : The bulky trityl group reduces metabolic stability but protects the amine during synthesis.
(b) Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate
  • Structure: Tryptanthrin-related oxyimino group.
  • Properties: Exhibits keto-enol tautomerism and moderate LogP (2.1), suggesting balanced solubility and permeability .
  • Differentiation: The indoloquinazolinone moiety may confer anticancer or anti-inflammatory activity.
(c) (3S)-3-Methyl-5-oxo-5-[(1,3-thiazol-2-yl)amino]pentanoic Acid
  • Structure: Thiazole-amino substituent.
  • Activity: Potential antimicrobial or enzyme-targeting applications due to thiazole’s bioactivity .
  • Differentiation : The methyl group introduces stereochemical complexity, affecting binding specificity.

Tricyclic Alkaloids and Enzyme Inhibitors

(a) Huperzine A
  • Structure : 6-Azatricyclo[7.3.1.0²,⁷]trideca-2(7),3,10-trien-5-one core.
  • Activity : Potent AChE inhibitor (IC₅₀: 20–80 nM) with >1,000-fold selectivity over BuChE .
  • Differentiation: The sesquiterpene alkaloid structure enhances blood-brain barrier penetration, unlike the pentanoic acid derivative.
(b) 5-Oxo-5-[4-(6-oxo-6,11-dihydro-5H-dibenzo[b,e]azepin-11-yl)piperazin-1-yl]pentanoic Acid
  • Structure : Dibenzoazepine-piperazinyl substituent.
  • Activity : Targets NPY Y2 receptors; synthesized via glutaric anhydride coupling .
  • Differentiation : The dibenzoazepine group may enhance receptor affinity but reduce metabolic stability.

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Formula MW (g/mol) LogP Key Substituent Biological Target
Target Compound C₁₆H₂₀N₂O₄ 304.35 ~1.5* Pentanoic acid Undetermined (potential kinase/receptor)
3-Cyclohexylpropenamide Analog C₂₄H₂₉N₃O₄S 467.57 ~3.2 Sulfonylphenyl, cyclohexylpropenamide SARS-CoV-2 spike protein
PLK1 Inhibitor C₂₄H₂₀N₄O 380.44 ~3.8 Naphthalene, benzonitrile PLK1 PBD
Huperzine A C₁₅H₁₈N₂O 242.32 2.1 Sesquiterpene alkaloid AChE
Thiazole-Pentanoic Acid C₉H₁₂N₂O₃S 228.27 1.0 Thiazole-amino Antimicrobial targets

*Predicted using analogous structures.

Key Research Findings

  • Conformational Flexibility : The anti conformation in some diazatricyclo derivatives (e.g., carboxamide analog) may enhance binding to flat protein surfaces, while syn conformers favor deeper hydrophobic pockets .
  • Biological Potency: Compounds with aromatic substituents (e.g., naphthalene in ) show stronger enzyme inhibition but poorer solubility. The pentanoic acid moiety balances polarity and target engagement.
  • Synthetic Accessibility: Glutaric anhydride coupling (as in ) is a common strategy for pentanoic acid derivatives, though tricyclic core synthesis requires specialized cyclization methods.

Biological Activity

5-Oxo-5-(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)pentanoic acid is a complex organic compound with potential biological applications. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents to form the diazatricyclo structure. Notably, the synthesis can be challenging due to the stability of the intermediates and the need for precise control over reaction conditions.

General Synthetic Pathway

  • Starting Materials : The synthesis begins with commercially available precursors that undergo several transformations.
  • Reagents : Key reagents often include malononitrile and guanidine, which facilitate the formation of the bicyclic structure.
  • Yield : The overall yield of the final product can vary significantly depending on the specific synthetic route employed.

The biological activity of 5-Oxo-5-(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)pentanoic acid is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways.

Antifolate Activity

Research indicates that analogues of compounds similar to this structure exhibit antifolate properties by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism.

Case Studies

  • In Vitro Studies :
    • A study conducted on analogues showed variable activity against leukemia cell lines (CCRF-CEM), with some compounds demonstrating IC50 values higher than 20 µg/mL, indicating low potency against these cells .
    • Another investigation into related diazatricyclo compounds highlighted their potential as cannabinoid receptor ligands, suggesting possible applications in pain management and neuroprotection .
  • Pharmacological Profiles :
    • The pharmacological profiles of these compounds are still under investigation; however, preliminary results suggest that modifications to the diazatricyclo structure can enhance biological activity and selectivity towards specific targets.

Data Table: Biological Activity Summary

Compound NameBiological ActivityIC50 (µg/mL)Target
5-Oxo-5-(6-oxo...)Antifolate activity>20DHFR
Related AnalogueCannabinoid receptor modulationN/ACB1/CB2

Q & A

Q. What systematic approaches address conflicting results in stability or reactivity studies?

  • Methodological Answer :
  • Multi-Technique Validation : Combine TGA, DSC, and accelerated stability testing (40°C/75% RH for 6 weeks) to confirm degradation pathways.
  • Peer Review : Engage collaborators to replicate critical experiments, as emphasized in ’s framework for contested methodologies .

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